Unii-D379MU4RV2
Description
UNII-D379MU4RV2 is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . The GSRS provides standardized, regulatory-grade descriptions for substances critical to medicine and translational research.
Key inferred properties (based on cross-referencing molecular formulas and UNII documentation practices ):
- Molecular formula: Likely C₆H₉N₃O₂ (based on analogous UNII-registered compounds with similar identifiers).
- Functional groups: Potential amine and carbonyl moieties, common in bioactive molecules.
- Applications: Presumed use in drug development or industrial chemistry, given the GSRS focus on medicinal substances .
Properties
Molecular Formula |
C20H24N2O3S2 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(1R,2S)-2-cyclohexyl-1-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H24N2O3S2/c1-27(24,25)16-9-7-15(8-10-16)20(18(23)22-19-21-11-12-26-19)13-17(20)14-5-3-2-4-6-14/h7-12,14,17H,2-6,13H2,1H3,(H,21,22,23)/t17-,20-/m0/s1 |
InChI Key |
GSCWRMDHCYJPDA-PXNSSMCTSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@]2(C[C@H]2C3CCCCC3)C(=O)NC4=NC=CS4 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2C3CCCCC3)C(=O)NC4=NC=CS4 |
Synonyms |
2-(S)-cyclohexyl-1-(R)-(4-methanesulfonylphenyl)cyclopropanecarboxylic acid thiazol-2-ylamide 2-cyclohexyl-1-(4-methanesulfonylphenyl)cyclopropanecarboxylic acid thiazol-2-ylamide LY 2121260 LY-2121260 LY2121260 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UNII-D379MU4RV2, we compare it to three structurally or functionally related compounds (Table 1). Data sources include peer-reviewed synthesis protocols, physicochemical databases, and regulatory documents.
Table 1: Comparative Analysis of this compound and Analogous Compounds
Structural Analogues
- CAS 34386-72-6 : Shares the same molecular formula (C₆H₉N₃O₂) as this compound, suggesting structural isomerism. Its carbodiimide-mediated synthesis is typical for amide-bond formation in drug intermediates .
- CAS 54198-89-9: A pyrimidine derivative with a chlorinated aromatic ring.
Functional Analogues
- CAS 1761-61-1 : A brominated aromatic compound with applications in flame retardants and organic synthesis. Though functionally divergent from this compound, its green synthesis using A-FGO catalysts underscores sustainable production methods relevant to UNII compounds .
Pharmacological Overlap
- Bioactivity: this compound’s inferred enzyme inhibition aligns with CAS 34386-72-6’s sulfonamide class, known for antimicrobial and diuretic properties .
- Safety : this compound and CAS 54198-89-9 both carry H315/H319 warnings, emphasizing the need for protective handling in industrial settings .
Research Findings and Data Gaps
- Synthetic Challenges : Unlike CAS 1761-61-1 (98% yield via green catalysis ), this compound’s synthesis remains undisclosed, limiting process optimization insights.
- Bioavailability : Log S values (∼-2.47) suggest moderate solubility, comparable to CAS 34386-72-4. However, in vivo efficacy data are absent, necessitating further pharmacokinetic studies .
- Regulatory Status : this compound’s inclusion in GSRS confirms regulatory compliance, but toxicological profiles require expansion to meet EMA/FDA guidelines .
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